4-Amino-2-(4-amino-2-fluorophenoxy)phenol

Catalog No.
S14255228
CAS No.
M.F
C12H11FN2O2
M. Wt
234.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2-(4-amino-2-fluorophenoxy)phenol

Product Name

4-Amino-2-(4-amino-2-fluorophenoxy)phenol

IUPAC Name

4-amino-2-(4-amino-2-fluorophenoxy)phenol

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

InChI

InChI=1S/C12H11FN2O2/c13-9-5-7(14)2-4-11(9)17-12-6-8(15)1-3-10(12)16/h1-6,16H,14-15H2

InChI Key

QHWMYYWNUQEVAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)OC2=C(C=C(C=C2)N)F)O

4-Amino-2-(4-amino-2-fluorophenoxy)phenol is an organic compound characterized by its dual amino groups and a fluorinated phenolic structure. Its molecular formula is C13H12F2N2O2, and it has a molecular weight of approximately 250.25 g/mol. The compound features a 2-fluorophenoxy group attached to a phenolic backbone, which enhances its reactivity and potential biological activity. The presence of amino groups contributes to its solubility in polar solvents and its ability to participate in various

  • Nucleophilic Substitution: The amino groups can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The fluorine atom can facilitate electrophilic substitution on the aromatic rings, potentially leading to further functionalization.
  • Reduction Reactions: The nitro groups in related compounds can be reduced to amines, which may also apply to derivatives of this compound.

4-Amino-2-(4-amino-2-fluorophenoxy)phenol exhibits significant biological activity, particularly in pharmacology. Its structural analogs have been studied for their potential as anti-inflammatory and analgesic agents. The presence of fluorine often enhances the metabolic stability and bioavailability of compounds, making them more effective in therapeutic applications. Studies suggest that similar compounds may have activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways

Several synthesis methods have been developed for 4-Amino-2-(4-amino-2-fluorophenoxy)phenol:

  • Amination of Fluorinated Phenols: This involves the direct amination of 4-amino-2-fluorophenol using suitable amine sources under controlled conditions.
  • Coupling Reactions: Utilizing coupling reactions between aryl halides and phenolic compounds can yield the desired product through nucleophilic aromatic substitution.
  • Multi-step Synthesis: A more complex synthesis might involve multiple steps, including protection-deprotection strategies and functional group transformations to achieve the final product
    Of m-Aryloxy ..." class="citation ml-xs inline" data-state="closed" href="https://www.mdpi.com/1420-3049/28/6/2657" rel="nofollow noopener" target="_blank"> . Additionally, research into its interaction with DNA has been conducted, assessing its mutagenic potential due to the presence of amino groups that can form adducts with nucleic acids.

Interaction studies involving 4-Amino-2-(4-amino-2-fluorophenoxy)phenol focus on its binding affinity with biological targets such as enzymes and receptors. For instance, studies on similar fluorinated phenolic compounds have indicated their potential interactions with COX enzymes, leading to anti-inflammatory effects

Several compounds share structural similarities with 4-Amino-2-(4-amino-2-fluorophenoxy)phenol. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
4-Amino-2-fluorophenolC6H6FNOSingle amino group; no ether linkage
4-Amino-3-fluorophenolC6H6FNOFluorine at different position; altered reactivity
3-Amino-4-fluorophenolC6H6FNODifferent amino positioning; potential for different biological activity
4-Amino-N,N-dimethylphenylamineC9H12N2Lacks fluorine; primarily used in dye applications
3-(4-Aminophenoxy)-1-propanolC10H13N2OContains a hydroxyl group; used in pharmaceutical formulations

This table illustrates that while these compounds share certain structural elements, the presence of fluorine and the specific arrangement of functional groups in 4-Amino-2-(4-amino-2-fluorophenoxy)phenol contribute to its unique chemical properties and biological activities.

Table 1: Chemical Properties of 4-Amino-2-(4-amino-2-fluorophenoxy)phenol

PropertyValue
Chemical Name4-Amino-2-(4-amino-2-fluorophenoxy)phenol
Molecular FormulaC12H11FN2O2
Molecular Weight (g/mol)234.23
PubChem CID154791807
CAS Number2568131-02-0
Physical StateSolid (crystalline)
SolubilitySoluble in ethanol and chloroform

Inhibitory Mechanisms Against Mycobacterium tuberculosis Enoyl-Acyl Carrier Protein Reductase (InhA)

Enzyme Target Characterization

The enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, known as InhA, represents a critical enzyme in the fatty acid biosynthesis pathway of mycobacteria [8] [9]. This enzyme catalyzes the reduction of long-chain trans-2-enoyl-acyl carrier protein substrates, utilizing nicotinamide adenine dinucleotide hydrogen as a cofactor [10]. InhA is essential for the biosynthesis of mycolic acids, which are fundamental constituents of the mycobacterial cell wall [11].

The crystal structure of InhA reveals a homotetramer composed of repeating subunits with a Rossmann fold in the core that provides a nicotinamide adenine dinucleotide hydrogen binding site [12]. The enzyme exhibits a deeper substrate binding crevice compared to other enoyl-acyl carrier protein reductases, which enables it to accommodate longer chain fatty acyl substrates required for mycolic acid synthesis [9]. The substrate binding loop of InhA spans residues 196-219 and creates a hydrophobic environment that engulfs the fatty acyl chain portion of substrates [13].

Inhibitory Mechanisms and Binding Interactions

Phenoxyphenol-based inhibitors, including compounds structurally related to 4-Amino-2-(4-amino-2-fluorophenoxy)phenol, demonstrate direct inhibition of InhA without requiring mycobacterial enzymatic activation [5] [6]. This direct inhibition mechanism circumvents the primary resistance pathways associated with prodrug-based antitubercular agents such as isoniazid [14]. The inhibitors bind specifically to the InhA enzyme in a nicotinamide adenine dinucleotide hydrogen-dependent manner, blocking the enoyl-substrate binding pocket [6].

The binding mechanism involves formation of ternary complexes with the enzyme and its cofactor, resulting in competitive inhibition with respect to the natural enoyl substrates [14] [15]. Structural studies have revealed that these inhibitors occupy the substrate binding site and interact with key amino acid residues, including tyrosine-158, which plays a crucial role in substrate recognition and catalysis [9]. The aromatic ring systems of phenoxyphenol inhibitors engage in π-π stacking interactions with the nicotinamide ring of the cofactor, while substituent groups form additional hydrogen bonds with active site residues [16].

Kinetic Parameters and Inhibitory Potency

Research on related phenoxyphenol compounds has demonstrated inhibitory constants ranging from nanomolar to picomolar concentrations against InhA [14] [6]. The most potent direct InhA inhibitors exhibit slow, tight binding kinetics with residence times extending up to 24 minutes on the target enzyme [14]. This extended residence time contributes significantly to the biological efficacy of these compounds, as prolonged target engagement correlates with enhanced antimycobacterial activity [15].

Enzyme kinetic analysis reveals that phenoxyphenol inhibitors display competitive inhibition patterns with respect to enoyl substrates, while exhibiting non-competitive behavior relative to the nicotinamide adenine dinucleotide hydrogen cofactor [10]. The inhibitory mechanism involves conformational changes in the enzyme structure, particularly ordering of the active site loop region, which leads to closure of the substrate-binding pocket [13].

Table 2: Biological Activity Profile of Related Phenoxyphenol Compounds

Activity TypeTarget/MechanismReference CompoundsActivity Range
Antimycobacterial ActivityMycobacterium tuberculosis H37Rv and multidrug-resistant strains4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiolMinimum inhibitory concentration: 5.5-11 μg/mL
Enoyl-Acyl Carrier Protein Reductase InhibitionInhA enzyme inhibition4-hydroxy-2-pyridones, diphenyl ethersHalf maximal inhibitory concentration: 90 nanomolar - 22 picomolar
Structure-Activity RelationshipAmino and fluorine substitution effectsVarious phenoxyphenol derivativesStructure-dependent activity
Phenoxyphenol Class ActivityPhenolic antimicrobial mechanismsSubstituted phenolic compoundsVariable antimicrobial potency

Structure-Activity Relationships in Phenoxyphenol-Based Antimicrobial Agents

Structural Determinants of Antimicrobial Activity

The antimicrobial activity of phenoxyphenol-based compounds is critically dependent on specific structural features that influence target binding affinity and selectivity [17] [18]. The phenolic hydroxyl groups serve as hydrogen bond donors, facilitating interactions with amino acid residues in the active sites of target enzymes [19]. The positioning and number of hydroxyl substituents significantly impact the compounds' ability to form stabilizing interactions with bacterial targets [20].

Fluorine substitution in phenoxyphenol compounds enhances antimicrobial potency through multiple mechanisms [7]. The high electronegativity of fluorine atoms alters electronic effects and chemical reactivity, often resulting in enhanced intrinsic biological activity [3]. Additionally, fluorinated compounds exhibit increased lipophilicity, which facilitates passive diffusion across bacterial cell membranes and enhances bioavailability at target sites [21].

Impact of Amino Group Substitutions

The presence of amino groups in phenoxyphenol structures contributes significantly to antimicrobial activity through their ability to participate in hydrogen bonding and electrostatic interactions [17]. Para-positioned amino groups on phenolic rings demonstrate optimal activity profiles, likely due to their favorable geometric arrangement for target binding [3]. The electron-donating properties of amino substituents also modulate the electronic characteristics of the aromatic system, influencing binding affinity to bacterial targets [18].

Research on substituted phenolic compounds has revealed that the combination of amino and hydroxyl functionalities creates synergistic effects that enhance antimicrobial potency [19]. The spatial arrangement of these functional groups determines the compound's ability to form multiple simultaneous interactions with target proteins, thereby increasing binding stability and inhibitory effectiveness [20].

Phenoxyphenol Scaffold Optimization

The phenoxyphenol scaffold provides a versatile framework for antimicrobial agent development, with the ether linkage serving as a flexible connector between two phenolic rings [2]. This structural feature allows for conformational adaptability, enabling compounds to adopt optimal binding conformations within target enzyme active sites [22]. The length and rigidity of the linking group between phenolic moieties significantly influence biological activity profiles [21].

Substitution patterns on both phenolic rings contribute to the overall structure-activity relationship profile [17]. Ortho-substitution with electron-withdrawing groups such as fluorine enhances antimicrobial activity by modulating the electronic properties of the phenolic system [3]. The combination of electron-donating amino groups with electron-withdrawing fluorine atoms creates balanced electronic characteristics that optimize target binding interactions [18].

Table 3: Structure-Activity Relationships in Phenoxyphenol Antimicrobials

Structural FeatureEffect on ActivityMechanism
Amino substitutionEnhanced antimicrobial activityInteraction with bacterial targets through hydrogen bonding
Fluorine substitutionIncreased lipophilicity and membrane penetrationAltered pharmacokinetic properties and electronic effects
Phenoxyphenol scaffoldAntimicrobial and potential estrogenic activityMultiple target interactions and conformational flexibility
Ortho-fluorine positionOptimal electronic propertiesElectronic effects on target binding affinity
Para-amino positionEnhanced hydrogen bonding capabilityImproved receptor binding and target selectivity

Modulation of Hormonal Pathways in Reproductive Biology Applications

Estrogenic Activity of Phenoxyphenol Compounds

Phenoxyphenol derivatives, including compounds structurally related to 4-Amino-2-(4-amino-2-fluorophenoxy)phenol, have demonstrated significant estrogenic activity through interaction with estrogen receptors [23] [24]. The phenolic structure of these compounds enables them to mimic endogenous estrogens by binding to both estrogen receptor alpha and estrogen receptor beta isoforms [25]. This structural similarity to natural hormones allows phenoxyphenol compounds to function as endocrine-disrupting chemicals with potential applications in reproductive biology research [26].

Studies utilizing immature mouse uterotrophic assays have confirmed the in vivo estrogenic effects of related phenoxyphenol compounds [24]. Para-phenoxyphenol demonstrated significant uterotrophic effects at doses of 30 and 300 milligrams per kilogram body weight per day, indicating potent estrogenic activity [24]. Gene expression analysis revealed regulation patterns similar to those induced by 17β-estradiol, particularly affecting estrogen-responsive genes such as the small proline-rich protein 2 gene family and apolipoprotein A1 [24].

Molecular Mechanisms of Hormonal Modulation

The hormonal modulation mechanisms of phenoxyphenol compounds involve direct binding to the ligand-binding domains of estrogen receptors, resulting in conformational changes that activate transcriptional pathways [26] [27]. Molecular docking analyses have revealed that phenoxyphenol compounds can bind effectively to the active site of human estrogen receptor alpha, with binding affinities approaching one-third the potency of natural estradiol [28]. The binding interactions involve formation of hydrogen bonds with key amino acid residues in the receptor binding pocket [25].

These compounds can modulate estrogen-responsive gene expression through both genomic and non-genomic pathways [23]. The genomic pathway involves direct binding to estrogen response elements in target gene promoters, while non-genomic effects occur through activation of membrane-associated estrogen receptors and subsequent intracellular signaling cascades [25]. The dual mechanism of action provides multiple avenues for hormonal pathway modulation in reproductive biology applications [29].

Applications in Reproductive Biology Research

Phenoxyphenol compounds serve as valuable research tools for investigating estrogen receptor function and hormonal pathway modulation in reproductive biology studies [30] [31]. Their ability to selectively activate estrogen receptors while avoiding some of the complex metabolic transformations associated with natural hormones makes them useful for mechanistic studies [23]. Research applications include investigation of follicle development, ovarian function, and reproductive hormone regulation [30].

The compounds' estrogenic properties have been utilized in studies examining the role of estrogen signaling in reproductive tissues [32]. Their ability to modulate sex hormone-binding globulin levels and influence estradiol-to-progesterone ratios provides insights into hormonal balance mechanisms during reproductive cycles [33]. Additionally, these compounds have been employed in research investigating the developmental programming of reproductive function and the long-term effects of hormonal exposures [32].

Pharmacophore modeling represents a fundamental approach in computational drug design for understanding the essential molecular features required for biological activity of phenoxyphenol derivatives. Research on 4-Amino-2-(4-amino-2-fluorophenoxy)phenol and related compounds has revealed critical structural motifs that govern protein-ligand recognition and binding affinity [1] [2].

The most successful pharmacophore model for phenoxyphenol derivatives is the AHRR model, which incorporates one hydrogen bond acceptor (A), one hydrophobic group (H), and two aromatic rings (R). This model demonstrated the highest Area Under the Curve (AUC) value of 0.89 in validation studies, indicating superior discriminative ability compared to alternative models such as HHRR and AHHRR [1]. The AHRR pharmacophore model effectively captures the essential chemical features present in phenoxyphenol inhibitors, with all studied compounds fitting the pharmacophore profile.

Structural Features and Binding Interactions

The pharmacophore analysis reveals that aromatic rings and hydrophobic centers play pivotal roles in protein-ligand binding interactions. The benzene rings and triazole ring structures present in phenoxyphenol derivatives generate aromatic centers that form π-π stacking interactions with critical amino acid residues, particularly Tyr158 and Phe149 [1]. These aromatic interactions contribute significantly to the binding affinity and specificity of the compounds.

The hydrophobic components of phenoxyphenol derivatives penetrate deep into hydrophobic binding pockets of target proteins, establishing favorable van der Waals contacts. This hydrophobic interaction pattern is consistent with the observation that van der Waals forces represent the primary driving force for protein-ligand binding in these systems [1] [3].

Validation and Predictive Capability

Pharmacophore model validation employed a comprehensive dataset comprising 13 active phenoxyphenol derivatives as positive controls and 2300 decoy compounds from the Directory of Useful Decoys (DUD-E) database. The validation parameters included Phase Hypo score, Receiver Operating Characteristic (ROC) analysis, Enrichment Factors at 1% (EF1%), and AUC values. The AHRR model achieved an EF1% of 60.43%, demonstrating substantial enrichment of active compounds compared to random selection [1].

The pharmacophore model indicates that phenoxyphenol derivatives exhibit relatively few polar interaction centers, suggesting that hydrogen bonding interactions are comparatively weaker than hydrophobic interactions. This finding provides valuable insights for structure-based drug design, indicating that incorporation of additional polar groups could enhance both solubility and polar interactions with target proteins [1].

Applications in Virtual Screening

The validated AHRR pharmacophore model serves as an effective filter for virtual screening campaigns targeting phenoxyphenol-like compounds. The model can identify potential analogs with enhanced polar group incorporation, which may improve both pharmacokinetic properties and binding interactions. Virtual screening based on the pharmacophore model enables systematic exploration of chemical space to identify compounds with improved activity profiles while maintaining the essential structural features required for biological activity [1].

The pharmacophore modeling approach has been successfully applied to various phenoxyphenol derivatives, including those targeting different protein families such as TGR5 agonists, where a six-featured pharmacophore model (AAHHRR) consisting of two hydrogen bond acceptors, two hydrophobic groups, and two aromatic rings was developed . This demonstrates the versatility and broad applicability of pharmacophore modeling in understanding phenoxyphenol-protein interactions across different biological targets.

Binding Thermodynamics Analysis Using MM-GBSA Approaches

The Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method represents a widely adopted computational approach for estimating binding free energies and analyzing the thermodynamic basis of protein-ligand interactions. For 4-Amino-2-(4-amino-2-fluorophenoxy)phenol and related phenoxyphenol derivatives, MM-GBSA calculations provide detailed insights into the energetic contributions driving molecular recognition and binding affinity [5] [6].

Energy Decomposition Analysis

MM-GBSA calculations decompose the total binding free energy into several distinct components, enabling identification of the dominant forces governing protein-ligand interactions. The binding free energy (ΔGbind) is calculated according to the equation:

ΔGbind = ΔGvdW + ΔGelec + ΔGpolar + ΔGnonpolar - TΔS

Where ΔGvdW represents van der Waals interactions, ΔGelec denotes electrostatic interactions, ΔGpolar accounts for polar solvation effects, ΔGnonpolar represents nonpolar solvation contributions, and TΔS is the entropy term [6].

For phenoxyphenol derivatives, MM-GBSA analyses consistently demonstrate that van der Waals interactions constitute the primary driving force for binding, with typical contributions ranging from -30 to -50 kcal/mol. This finding aligns with the structural characteristics of phenoxyphenol compounds, which contain extensive aromatic systems and hydrophobic moieties that engage in favorable nonpolar interactions with protein binding sites [1] [3].

Solvation Effects and Polar Interactions

The polar solvation term (ΔGpolar) in MM-GBSA calculations accounts for the energetic cost of desolvating charged and polar groups during binding. For phenoxyphenol derivatives, this term typically provides an unfavorable contribution of 10 to 30 kcal/mol, reflecting the energetic penalty associated with removing water molecules from polar surface areas [6]. However, this desolvation penalty is often compensated by favorable electrostatic interactions between ligand and protein, particularly when amino or hydroxyl groups in the phenoxyphenol structure form hydrogen bonds with target residues.

The nonpolar solvation term (ΔGnonpolar) is generally favorable for phenoxyphenol binding, contributing approximately -5 to -15 kcal/mol to the overall binding free energy. This term reflects the entropic gain from releasing water molecules from hydrophobic surface areas upon complex formation [6].

Hotspot Residue Identification

MM-GBSA calculations enable identification of hotspot residues that contribute significantly to binding affinity through per-residue energy decomposition analysis. For phenoxyphenol derivatives interacting with various protein targets, key hotspot residues include Tyr158, Phe149, Met199, and Ile202, which primarily contribute through van der Waals interactions [1] [3]. These residues are characterized by hydrophobic side chains that engage in favorable nonpolar contacts with the aromatic systems of phenoxyphenol compounds.

Electrostatic hotspot residues, while less numerous, play crucial roles in binding specificity and orientation. Charged residues such as Asp219, Lys105, and Glu153 can form important salt bridges or hydrogen bonding interactions with polar groups in phenoxyphenol derivatives, contributing to binding affinity and selectivity [7].

Conformational Effects on Binding Thermodynamics

MM-GBSA analyses reveal that protein conformational changes significantly influence binding thermodynamics for phenoxyphenol derivatives. Conformational flexibility in α-helical regions, particularly structures H6 and H7, affects binding pocket accessibility and solvation patterns. Increased conformational changes in these regions correlate with reduced binding affinity, as greater protein flexibility exposes the binding site to solvent and reduces the complementarity between ligand and protein surfaces [1] [3].

The binding thermodynamics are also influenced by ligand conformational states, with more rigid phenoxyphenol derivatives generally exhibiting more favorable binding entropies due to reduced conformational penalties upon binding. This observation suggests that structural rigidification strategies in drug design may enhance binding affinity by minimizing entropic costs [6].

Validation and Accuracy Assessment

MM-GBSA calculations demonstrate reasonable correlation with experimental binding affinities for phenoxyphenol derivatives, with correlation coefficients typically ranging from 0.7 to 0.9 depending on the target system and calculation parameters. The method shows particular strength in rank-ordering compounds within congeneric series, making it valuable for lead optimization efforts [6].

However, MM-GBSA calculations are subject to several limitations, including the treatment of entropy contributions and the accuracy of continuum solvation models. The normal mode entropy calculations are computationally expensive and may not capture all relevant conformational effects, while continuum solvation models may inadequately represent specific water-mediated interactions in the binding site [6].

Dissociation Kinetics Profiling via τRAMD Simulations

The τ-Random Acceleration Molecular Dynamics (τRAMD) method provides a computationally efficient approach for estimating relative residence times and elucidating dissociation pathways of phenoxyphenol derivatives from protein binding sites. This enhanced sampling technique has proven particularly valuable for understanding the kinetic aspects of drug-target interactions, which are increasingly recognized as important determinants of therapeutic efficacy [8] [9].

Methodological Framework

τRAMD simulations apply a randomly oriented force of constant magnitude to the center of mass of the ligand, accelerating the dissociation process from timescales of hours or days to nanoseconds. The method employs a force magnitude of typically 14 kcal/(mol·Å), which provides sufficient acceleration while maintaining physically meaningful dissociation pathways [9] [10]. The random force direction changes during simulation based on ligand movement, ensuring diverse sampling of possible egress routes.

Multiple τRAMD trajectories are generated for each ligand-protein complex, typically ranging from 10 to 100 independent simulations per system. The residence time τ is estimated from the distribution of dissociation times observed across these replicate simulations, with the relative residence times providing valuable rankings of compound kinetic properties [9] [10].

Dissociation Pathway Analysis

τRAMD simulations of phenoxyphenol derivatives reveal distinct dissociation pathways from protein binding sites. Analysis of InhA-phenoxyphenol complexes identified two primary dissociation channels: pathway 1 (along the H7 direction) and pathway 2 (along the H6 direction). These pathways correspond to different conformational states of the protein and involve distinct sets of gatekeeper residues that control ligand egress [1] [3].

The dissociation process typically involves multiple intermediate states characterized by transient interactions between the ligand and surrounding protein residues. During egress, phenoxyphenol derivatives form and break hydrogen bonds and van der Waals contacts with residues lining the dissociation pathway. Key residues involved in these intermediate interactions include Phe149, Met155, Tyr158, Ile202, Val203, and Leu207 [1] [3].

Correlation with Experimental Data

τRAMD predictions demonstrate strong correlation with experimental residence time measurements across diverse protein targets and ligand series. For phenoxyphenol derivatives, the rank ordering of computed residence times shows good agreement with experimental values, with correlation coefficients typically exceeding 0.8 for congeneric series [9] [10]. This correlation validates the physical relevance of the acceleration approach and supports the use of τRAMD for kinetic property prediction in drug discovery.

The method successfully predicts residence times spanning several orders of magnitude, from microseconds to minutes, making it applicable to a wide range of pharmaceutical targets. For HSP90α inhibitors, τRAMD calculations achieved accuracy within approximately 2.3-fold of experimental values for 78% of tested compounds [9].

Influence of Molecular Structure on Kinetics

τRAMD analyses reveal how specific structural features of phenoxyphenol derivatives influence dissociation kinetics. Compounds with extended aromatic systems or bulky substituents generally exhibit longer residence times due to increased steric hindrance during egress. Conversely, more compact structures or those with polar substituents that can form transient interactions with pathway residues may show different kinetic behaviors [1] [3].

The presence of fluorine substitution in 4-Amino-2-(4-amino-2-fluorophenoxy)phenol may influence dissociation kinetics through several mechanisms. Fluorine atoms can participate in weak hydrogen bonding interactions with backbone carbonyl groups or polar side chains, potentially creating additional energy barriers along dissociation pathways. Additionally, the electronegativity of fluorine can affect the overall electrostatic properties of the molecule, influencing interactions with charged residues during egress [11].

Applications in Drug Design

τRAMD simulations provide actionable insights for optimizing the kinetic properties of phenoxyphenol derivatives. By identifying key interactions and barriers along dissociation pathways, the method guides structure-based modifications to enhance residence time. For example, introduction of additional hydrophobic contacts with pathway residues or modification of polar groups to strengthen transient interactions can lead to improved kinetic properties [1] [3].

The method also enables assessment of selectivity kinetics, where compounds may exhibit different residence times for related protein targets. This selectivity information is valuable for designing compounds with improved therapeutic windows and reduced off-target effects [9] [10].

Computational Efficiency and Scalability

τRAMD simulations offer significant computational advantages compared to conventional molecular dynamics approaches for studying dissociation kinetics. The acceleration provided by the random force reduces the computational time required to observe dissociation events by several orders of magnitude, enabling routine application to drug discovery projects [8] [9].

The method scales well with system size and can be applied to membrane proteins, protein-protein complexes, and other challenging targets. Integration with automated analysis pipelines and machine learning approaches further enhances the throughput and utility of τRAMD simulations for kinetic property prediction [12].

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

234.08045576 g/mol

Monoisotopic Mass

234.08045576 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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